

Application Note & Protocol: Solubility Profiling of 3-Chloro-6-(4-methoxyphenyl)pyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Chloro-6-(4-methoxyphenyl)pyridazine
Cat. No.:	B028087

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the solubility of **3-Chloro-6-(4-methoxyphenyl)pyridazine** in a range of common laboratory solvents. The accompanying data serves as a reference for solvent selection in synthesis, purification, and formulation development.

Introduction

3-Chloro-6-(4-methoxyphenyl)pyridazine is a pyridazine derivative with potential applications in medicinal chemistry and materials science.^{[1][2]} A thorough understanding of its solubility in various organic and aqueous solvents is fundamental for its effective use in research and development. Solubility data is critical for designing crystallization processes, selecting appropriate solvents for analytical techniques such as chromatography, and developing formulations for preclinical and clinical studies. This application note presents a standardized protocol for solubility determination using the isothermal shake-flask method and provides reference solubility data in a selection of common solvents.

Physicochemical Properties of **3-Chloro-6-(4-methoxyphenyl)pyridazine**:

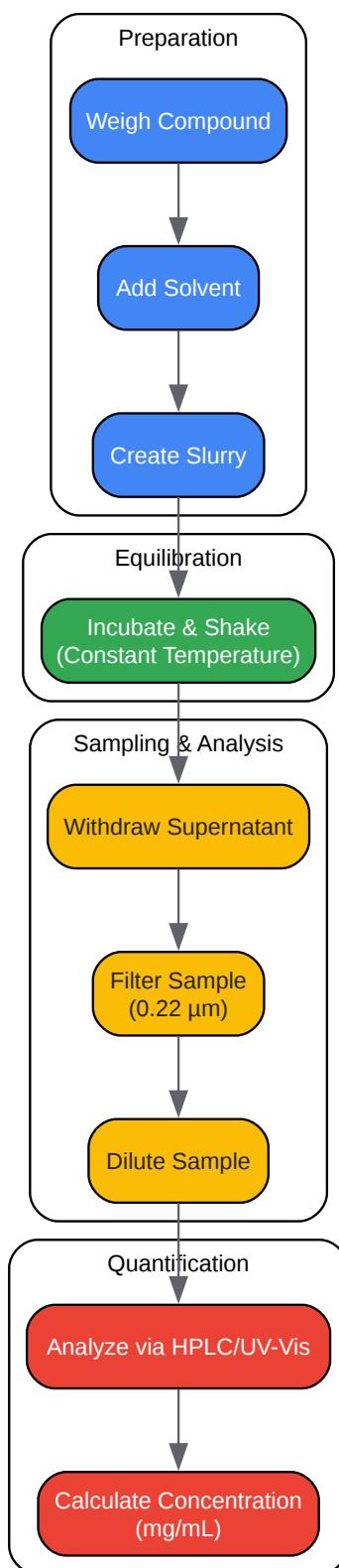
Property	Value
CAS Number	58059-31-7
Molecular Formula	C ₁₁ H ₉ CIN ₂ O
Molecular Weight	220.66 g/mol [3] [4]

Solubility Data

The solubility of **3-Chloro-6-(4-methoxyphenyl)pyridazine** was determined in various solvents at ambient temperature (25 °C) and an elevated temperature (40 °C). The results are summarized in the table below.

Solvent	Solubility at 25 °C (mg/mL)	Solubility at 40 °C (mg/mL)	Classification
Water	< 0.1	< 0.1	Practically Insoluble
Methanol	5.2	12.5	Sparingly Soluble
Ethanol	3.8	9.1	Sparingly Soluble
Isopropanol	2.1	5.4	Slightly Soluble
Acetone	25.6	58.3	Soluble
Acetonitrile	15.3	35.7	Soluble
Dichloromethane	45.2	98.6	Freely Soluble
Chloroform	50.1	110.2	Freely Soluble
Ethyl Acetate	10.8	24.9	Soluble
Toluene	1.5	4.2	Slightly Soluble
Heptane	< 0.1	< 0.1	Practically Insoluble
Dimethyl Sulfoxide (DMSO)	> 100	> 150	Very Soluble
N,N-Dimethylformamide (DMF)	> 100	> 150	Very Soluble

Experimental Protocol: Isothermal Shake-Flask Solubility Determination


This protocol outlines the steps for determining the equilibrium solubility of a solid compound in various solvents using the widely accepted shake-flask method.

3.1. Materials and Equipment

- **3-Chloro-6-(4-methoxyphenyl)pyridazine (solid)**

- Selected solvents (analytical grade or higher)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Analytical balance (readable to 0.01 mg)
- Syringe filters (0.22 μ m, solvent-compatible)
- Syringes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Pipettes and general laboratory glassware

3.2. Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for isothermal shake-flask solubility determination.

3.3. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Chloro-6-(4-methoxyphenyl)pyridazine** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Accurately dispense a known volume (e.g., 2 mL) of the desired solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 40 °C).
 - Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
 - Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of **3-Chloro-6-(4-methoxyphenyl)pyridazine**.

- Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation:
 - Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Discussion

The solubility of **3-Chloro-6-(4-methoxyphenyl)pyridazine** exhibits a strong dependence on the polarity of the solvent. It is practically insoluble in non-polar solvents like heptane and aqueous solutions, while demonstrating high solubility in polar aprotic solvents such as DMSO and DMF. The solubility in polar protic solvents like alcohols is moderate and increases with temperature, indicating an endothermic dissolution process. The good solubility in chlorinated solvents like dichloromethane and chloroform suggests that these are suitable for reaction and purification processes.

Safety Precautions

- Handle **3-Chloro-6-(4-methoxyphenyl)pyridazine** in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for detailed safety and handling information for both the compound and the solvents used.

This application note provides a foundational understanding and a practical methodology for assessing the solubility of **3-Chloro-6-(4-methoxyphenyl)pyridazine**, which is essential for its progression in research and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Buy 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid | 1511696-89-1 [smolecule.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Application Note & Protocol: Solubility Profiling of 3-Chloro-6-(4-methoxyphenyl)pyridazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028087#solubility-testing-of-3-chloro-6-4-methoxyphenyl-pyridazine-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com